Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate, there are related compounds that have been synthesized. For instance, a series of 2-(2,4-dichlorophenoxy)acetamides were synthesized by adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Scientific Research Applications
Palladium-catalyzed CH Functionalization
This process is used in medicinal chemistry synthesis, including the synthesis of compounds that might inhibit enzymes like serine palmitoyl transferase. Such methodologies could potentially be applied to the synthesis or modification of complex compounds like the one you're interested in, particularly in the context of creating bioactive molecules for therapeutic purposes (Magano et al., 2014).
Antibacterial Activity
Compounds with piperidine and oxadiazole structures have been synthesized and evaluated for their antibacterial potentials. These types of compounds, including those with acetamide derivatives, could offer insights into how structural components like those in your compound might contribute to antibacterial activity (Iqbal et al., 2017).
Controlled-Release Herbicides
Derivatives of compounds containing 2,4-dichlorophenoxy groups, similar to part of your compound's structure, have been investigated for use as controlled-release herbicides. This application leverages the slow degradation of such compounds to provide sustained herbicidal activity, which might be relevant if the compound you're interested in has similar stability characteristics (Mehltretter et al., 1974).
Enzyme Inhibition for Anti-inflammatory Applications
Compounds featuring piperidine and triazole structures have been explored as enzyme inhibitors with potential anti-inflammatory effects. This suggests that the piperidine component of your compound might confer it with the ability to modulate enzyme activity, which could be of interest in the development of new anti-inflammatory drugs (Muzaffar et al., 2020).
properties
IUPAC Name |
phenyl 4-[[[2-(2,4-dichlorophenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O4/c22-16-6-7-19(18(23)12-16)28-14-20(26)24-13-15-8-10-25(11-9-15)21(27)29-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWKRHFLPQISLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.